molecular formula C13H15NO4 B2656852 Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 866153-00-6

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No. B2656852
CAS RN: 866153-00-6
M. Wt: 249.266
InChI Key: UHYXCQUAAGEZRX-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate is a compound with the formula C13H15NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c1-2-18-13 (16)11-10 (8-14 (17)12 (11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3 . This indicates the presence of a pyrrolidine ring, a phenyl group, and an ethyl ester group in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.27 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antibacterial Agents Synthesis

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate and its analogues have been explored for their potential as antibacterial agents. For instance, pyridonecarboxylic acids, which share a similar structural motif, have been synthesized and tested for antibacterial activity, revealing some compounds with higher activity than existing treatments, indicating the potential utility of similar compounds in antibacterial research (Egawa et al., 1984).

Enzymatic Catalysis in Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been oligomerized using enzymatic catalysis. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized in an aqueous medium with horseradish peroxidase as a catalyst, showcasing the versatility of similar compounds in creating polymers (Pang et al., 2003).

Oxidative Polymerization

The potential for oxidative polymerization has been demonstrated with compounds bearing structural similarities, such as the preparation and basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, leading to various oxidation products. This highlights the potential for this compound derivatives in oxidative polymerization processes (Campaigne & Shutske, 1974).

Antihistamine Drug Impurity Standards

The dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a structural relative, is crucial in the production of the antihistamine drug Quifenadine. This process results in carbenium ion rearrangements producing unique systems that serve as impurity standards for drug manufacturing. This suggests the relevance of studying similar compounds for their potential in drug synthesis and quality control (Puriņš et al., 2020).

Synthesis of Highly Functionalized Compounds

This compound derivatives have been synthesized for their potential use in creating highly functionalized compounds for organic synthesis and medicinal chemistry. An efficient cascade synthesis approach has been developed, highlighting the compound's utility in synthesizing isoxazolidine derivatives, which are important in both fields (Li et al., 2017).

Safety and Hazards

The safety information for Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate indicates a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-13(16)11-10(8-14(17)12(11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXCQUAAGEZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CN(C1=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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